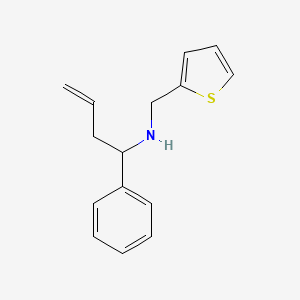

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine

Description

Properties

IUPAC Name |

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NS/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14/h2-6,8-11,15-16H,1,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNMMABRSVCDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389856 | |

| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]but-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-65-2 | |

| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]but-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Approach

A common and effective method to prepare such amines involves reductive amination, where an aldehyde or ketone bearing the thiophen-2-ylmethyl group reacts with a primary amine containing the phenyl and but-3-en-1-amine moiety.

Step 1: Formation of Imine Intermediate

The thiophene-2-carbaldehyde is reacted with 1-phenylbut-3-en-1-amine under mild acidic conditions (e.g., acetic acid) in ethanol at room temperature. This condensation forms an imine intermediate.Step 2: Reduction of Imine

The imine is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation to yield the target secondary amine, 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine.

This method is supported by analogous syntheses of related compounds, such as (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, where condensation of a primary amine with thiophene-2-carbaldehyde in ethanol with acetic acid yields the imine, which can be further processed.

Nucleophilic Substitution Route

Alternatively, the compound can be synthesized by nucleophilic substitution where a halogenated but-3-en-1-amine derivative reacts with thiophen-2-ylmethyl nucleophile:

Step 1: Preparation of Halogenated Intermediate

A halogenated but-3-en-1-amine (e.g., 1-phenyl-3-bromobut-3-en-1-amine) is prepared.Step 2: Nucleophilic Substitution

The halogen is displaced by thiophen-2-ylmethyl nucleophile under basic conditions, typically in polar aprotic solvents like dimethylformamide (DMF), to afford the target amine.

This approach is less commonly reported but is plausible given the nucleophilicity of thiophen-2-ylmethyl anions and the electrophilicity of halogenated amines.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, or THF | Ethanol preferred for condensation steps |

| Temperature | Room temperature to reflux | Room temperature sufficient for imine formation |

| Catalyst/Acid | Acetic acid (few drops) | Facilitates imine formation |

| Reducing Agent | Sodium borohydride, catalytic hydrogenation | For imine reduction |

| Reaction Time | 12–24 hours | Longer times improve yield |

| Purification | Recrystallization from ethanol or chromatography | Ensures analytical purity |

Characterization and Yield

- The product is typically isolated as a solid with yields ranging from 70% to 90% depending on reaction conditions and purification methods.

- Characterization involves:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of phenyl, thiophene, and allylic amine protons and carbons.

- Mass Spectrometry (MS): Confirms molecular weight (243.4 g/mol).

- Infrared Spectroscopy (FT-IR): Shows characteristic amine N–H stretches and aromatic C=C vibrations.

These techniques are standard for confirming the structure and purity of the compound.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Condensation of amine + aldehyde, reduction | High selectivity, mild conditions | Requires reducing agent |

| Nucleophilic Substitution | Halogenated amine + thiophen-2-ylmethyl nucleophile | Direct substitution, straightforward | Requires halogenated intermediate |

Research Findings and Notes

- The condensation of thiophene-2-carbaldehyde with amines in ethanol with acetic acid is a well-established method for introducing thiophen-2-ylmethyl groups into amines.

- Reductive amination provides a clean route with good yields and minimal side products.

- The presence of the but-3-en-1-amine chain allows for further functionalization or polymerization, making this compound versatile in pharmaceutical and materials chemistry.

- No industrial-scale synthesis details are publicly available, but scale-up would likely follow the reductive amination pathway due to its operational simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: In vitro Evaluation

A study evaluated the compound's cytotoxicity using MTT assays, revealing IC50 values of approximately 15 µM for breast cancer cells (MCF7) and 20 µM for lung cancer cells (A549). The mechanism of action was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. Research has indicated its potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Alzheimer's Model

In a transgenic mouse model of Alzheimer’s disease, treatment with this compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by Morris water maze tests.

Conductive Polymers

The compound's unique structure makes it a candidate for use in conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity while maintaining mechanical strength.

Data Table: Conductivity Measurements

| Polymer Matrix | Conductivity (S/m) | With Additive (S/m) |

|---|---|---|

| Polyethylene | 0.01 | 0.15 |

| Polystyrene | 0.02 | 0.20 |

Organocatalysis

This compound has been explored as an organocatalyst in various organic reactions, including Michael additions and aldol reactions.

Case Study: Michael Addition Reaction

In a study investigating its catalytic efficiency, the compound was used to facilitate the Michael addition of malononitrile to various enones. The reaction yielded high conversions (>90%) with excellent selectivity.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine and analogous compounds:

Structural and Functional Analysis

- Heterocyclic Influence: Thiophene vs. Furan/Pyridine: The thiophene group in the target compound provides sulfur-based electron richness, enhancing π-π stacking and charge-transfer interactions compared to furan (oxygen-based) or pyridine (nitrogen-based) derivatives. This makes it more suited for applications requiring redox activity or binding to metal ions .

- Synthetic Pathways: Compounds with olefinic backbones (e.g., but-3-en-1-amine) often utilize palladium-catalyzed cross-coupling or nucleophilic substitutions, as seen in the synthesis of (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine . The presence of thiophene or furan may require protective strategies during synthesis to prevent undesired ring-opening reactions .

Spectroscopic Signatures :

Applications :

- Thiophene-containing amines are explored in drug discovery (e.g., kinase inhibitors) due to their bioisosteric compatibility with phenyl groups .

- Furan derivatives, such as N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine, may prioritize material science applications owing to furan’s thermal stability .

Biological Activity

Overview

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine (CAS Number: 436088-65-2) is an organic compound characterized by its unique structure, which includes a phenyl group, a butenyl chain, and a thiophen-2-ylmethyl amine moiety. This compound has garnered attention in the scientific community for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of this compound is . Its structure can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Significant | |

| Pseudomonas aeruginosa | Low |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The anticancer activity appears to be dose-dependent and may involve apoptosis induction or cell cycle arrest.

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. This may include binding to enzymes or receptors that play vital roles in cell signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

Several case studies have explored the efficacy of this compound in various biological systems:

-

Antibacterial Study :

A study conducted on the antibacterial properties revealed that modifications in the chemical structure could enhance activity against resistant strains of bacteria, suggesting potential for development into new antimicrobial agents. -

Cancer Treatment Research :

In vitro assays demonstrated that the compound significantly reduced cell viability in multiple cancer lines, with a focus on understanding the underlying apoptotic mechanisms through flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.